molecular formula C12H13NO3 B2459965 3-(2-Methylcyclopropaneamido)benzoic acid CAS No. 953726-42-6

3-(2-Methylcyclopropaneamido)benzoic acid

Cat. No.: B2459965
CAS No.: 953726-42-6
M. Wt: 219.24
InChI Key: NJHLXYNGPQOJLU-UHFFFAOYSA-N
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Description

3-(2-Methylcyclopropaneamido)benzoic acid is an organic compound with the molecular formula C₁₂H₁₃NO₃ It is characterized by the presence of a benzoic acid moiety substituted with a 2-methylcyclopropaneamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylcyclopropaneamido)benzoic acid typically involves the reaction of 3-aminobenzoic acid with 2-methylcyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylcyclopropaneamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(2-Methylcyclopropaneamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylcyclopropaneamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylcyclopropaneamido)benzoic acid is unique due to the presence of the 2-methylcyclopropaneamido group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-[(2-methylcyclopropanecarbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-5-10(7)11(14)13-9-4-2-3-8(6-9)12(15)16/h2-4,6-7,10H,5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHLXYNGPQOJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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